molecular formula C17H18ClNO2S B5774655 2-[(3-chlorobenzyl)thio]-N-(4-ethoxyphenyl)acetamide

2-[(3-chlorobenzyl)thio]-N-(4-ethoxyphenyl)acetamide

Cat. No. B5774655
M. Wt: 335.8 g/mol
InChI Key: BEJBLSKAJUAXTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-chlorobenzyl)thio]-N-(4-ethoxyphenyl)acetamide, also known as CBETA, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CBETA belongs to the class of thioamide compounds and has been found to exhibit promising biological activities.

Mechanism of Action

The exact mechanism of action of 2-[(3-chlorobenzyl)thio]-N-(4-ethoxyphenyl)acetamide is not fully understood. However, several studies have suggested that 2-[(3-chlorobenzyl)thio]-N-(4-ethoxyphenyl)acetamide may exert its biological effects by modulating various signaling pathways. For instance, 2-[(3-chlorobenzyl)thio]-N-(4-ethoxyphenyl)acetamide has been found to inhibit the Akt/mTOR signaling pathway, which plays a critical role in cell growth and survival. 2-[(3-chlorobenzyl)thio]-N-(4-ethoxyphenyl)acetamide has also been shown to activate the AMPK signaling pathway, which is involved in energy homeostasis and cell metabolism.
Biochemical and Physiological Effects:
2-[(3-chlorobenzyl)thio]-N-(4-ethoxyphenyl)acetamide has been found to exhibit several biochemical and physiological effects. For instance, 2-[(3-chlorobenzyl)thio]-N-(4-ethoxyphenyl)acetamide has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. 2-[(3-chlorobenzyl)thio]-N-(4-ethoxyphenyl)acetamide has also been found to inhibit the production of reactive oxygen species, which are known to contribute to oxidative stress and cell damage. Moreover, 2-[(3-chlorobenzyl)thio]-N-(4-ethoxyphenyl)acetamide has been shown to modulate the expression of various genes involved in cell proliferation, differentiation, and apoptosis.

Advantages and Limitations for Lab Experiments

2-[(3-chlorobenzyl)thio]-N-(4-ethoxyphenyl)acetamide has several advantages as a research tool. First, 2-[(3-chlorobenzyl)thio]-N-(4-ethoxyphenyl)acetamide is relatively easy to synthesize, and its synthesis can be performed at a moderate scale. Second, 2-[(3-chlorobenzyl)thio]-N-(4-ethoxyphenyl)acetamide has been found to exhibit potent biological activities, making it a promising candidate for further research. However, there are also some limitations associated with the use of 2-[(3-chlorobenzyl)thio]-N-(4-ethoxyphenyl)acetamide in lab experiments. For instance, the exact mechanism of action of 2-[(3-chlorobenzyl)thio]-N-(4-ethoxyphenyl)acetamide is not fully understood, which may limit its potential applications. Moreover, the safety and toxicity of 2-[(3-chlorobenzyl)thio]-N-(4-ethoxyphenyl)acetamide are not well-established, which may pose a risk to researchers working with this compound.

Future Directions

There are several future directions for the research on 2-[(3-chlorobenzyl)thio]-N-(4-ethoxyphenyl)acetamide. First, further studies are needed to elucidate the exact mechanism of action of 2-[(3-chlorobenzyl)thio]-N-(4-ethoxyphenyl)acetamide. Second, more research is needed to determine the safety and toxicity of 2-[(3-chlorobenzyl)thio]-N-(4-ethoxyphenyl)acetamide, which will be critical for its potential therapeutic applications. Third, the potential applications of 2-[(3-chlorobenzyl)thio]-N-(4-ethoxyphenyl)acetamide in various diseases, including cancer, inflammation, and fungal infections, need to be explored further. Finally, the development of novel derivatives of 2-[(3-chlorobenzyl)thio]-N-(4-ethoxyphenyl)acetamide with improved biological activities and safety profiles may open up new avenues for research and therapeutic applications.

Synthesis Methods

2-[(3-chlorobenzyl)thio]-N-(4-ethoxyphenyl)acetamide can be synthesized by reacting 3-chlorobenzyl chloride with thiourea in the presence of a base such as potassium hydroxide. The resulting intermediate is then reacted with 4-ethoxyaniline and acetic anhydride to obtain the final product. The synthesis of 2-[(3-chlorobenzyl)thio]-N-(4-ethoxyphenyl)acetamide is relatively straightforward and can be performed at a moderate scale.

Scientific Research Applications

2-[(3-chlorobenzyl)thio]-N-(4-ethoxyphenyl)acetamide has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antifungal properties. Several studies have reported that 2-[(3-chlorobenzyl)thio]-N-(4-ethoxyphenyl)acetamide can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-[(3-chlorobenzyl)thio]-N-(4-ethoxyphenyl)acetamide has also been found to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, 2-[(3-chlorobenzyl)thio]-N-(4-ethoxyphenyl)acetamide has shown promising antifungal activity against Candida albicans, a common fungal pathogen.

properties

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2S/c1-2-21-16-8-6-15(7-9-16)19-17(20)12-22-11-13-4-3-5-14(18)10-13/h3-10H,2,11-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEJBLSKAJUAXTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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